Methyl 3-(hydroxymethyl)-4-methylbenzoate

Vue d'ensemble

Description

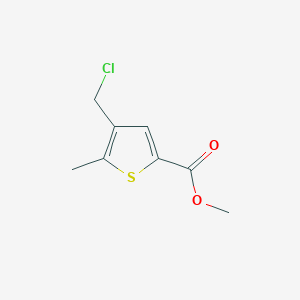

“Methyl 3-(hydroxymethyl)-4-methylbenzoate” is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is a solid substance stored at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for “Methyl 3-(hydroxymethyl)-4-methylbenzoate” is 1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)-4-methylbenzoate” is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 166.18 .Applications De Recherche Scientifique

Synthesis of Furan Derivatives

Methyl 3-(hydroxymethyl)-4-methylbenzoate: is used in the synthesis of furan compounds, which are valuable in the chemical industry due to their diverse applications. A one-pot Wittig synthesis from fructose has been developed to create stable derivatives of 5-hydroxymethylfurfural (5-HMF), a key transformation platform compound . These derivatives are promising for biological screening due to their good water solubility and stability .

Biological Screening Platforms

The stable derivatives of 5-HMF synthesized using Methyl 3-(hydroxymethyl)-4-methylbenzoate serve as platform compounds for biological screening. Their stability and solubility make them suitable for testing in various biological assays, potentially leading to the discovery of new drugs or biological agents .

Renewable Biomass Processing

This compound plays a role in the processing of renewable biomass. Carbohydrates, a significant part of yearly renewable biomass, can be transformed into valuable chemical products using Methyl 3-(hydroxymethyl)-4-methylbenzoate as an intermediate .

Alternative Energy Resources

The synthesis of furan derivatives from renewable resources like fructose, facilitated by Methyl 3-(hydroxymethyl)-4-methylbenzoate , contributes to the development of alternative energy resources. These derivatives can be used as biofuels or in the creation of bio-based materials .

Material Design with Specific Functional Properties

Research has been conducted on designing materials with specific properties such as electrical conductivity, corrosion resistance, and biological activity using Methyl 3-(hydroxymethyl)-4-methylbenzoate . This compound aids in the development of materials with tailored functionalities for various industrial applications .

Catalysis and Chemical Reactions

Methyl 3-(hydroxymethyl)-4-methylbenzoate: is involved in catalytic processes to convert carbohydrates into furan compounds. It acts as a reagent in Wittig reactions, which are essential for creating multiple bonds in organic synthesis .

Pharmaceutical Intermediates

The compound’s derivatives are explored as intermediates in pharmaceutical synthesis. Their stability and solubility characteristics are crucial for developing new medicinal compounds with enhanced efficacy and safety profiles .

Green Chemistry Applications

In the pursuit of more sustainable and environmentally friendly chemical processes, Methyl 3-(hydroxymethyl)-4-methylbenzoate is used to derive chemicals from natural sources, reducing reliance on nonrenewable resources and minimizing environmental impact .

Safety and Hazards

The safety information available indicates that “Methyl 3-(hydroxymethyl)-4-methylbenzoate” should be handled with care. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and any exposed skin thoroughly after handling .

Mécanisme D'action

Mode of Action

It is possible that this compound interacts with its targets through a process known as hydroxymethylation . In this process, the methyl group is modified by oxidation, which could potentially lead to changes in the target molecule .

Biochemical Pathways

It is possible that this compound could be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Methyl 3-(hydroxymethyl)-4-methylbenzoate is currently unknown .

Action Environment

The action, efficacy, and stability of Methyl 3-(hydroxymethyl)-4-methylbenzoate can be influenced by various environmental factors. Specific details about how these factors influence the action of methyl 3-(hydroxymethyl)-4-methylbenzoate are currently unknown .

Propriétés

IUPAC Name |

methyl 3-(hydroxymethyl)-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMKKOCKOHLUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)

amine](/img/structure/B1523822.png)

![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)